molecular formula C11H15BrO B14131984 1-(3-Bromobutyl)-4-methoxybenzene

1-(3-Bromobutyl)-4-methoxybenzene

Cat. No.: B14131984
M. Wt: 243.14 g/mol
InChI Key: JTRBKFKHLFWXOZ-UHFFFAOYSA-N
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Description

1-(3-Bromobutyl)-4-methoxybenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, where a bromobutyl group is attached to the benzene ring at the first position, and a methoxy group is attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobutyl)-4-methoxybenzene typically involves the bromination of 4-methoxybenzyl alcohol followed by a substitution reaction. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromobutyl)-4-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding butyl derivative.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other bases.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or other reducing agents.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 1-butyl-4-methoxybenzene.

Scientific Research Applications

1-(3-Bromobutyl)-4-methoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromobutyl)-4-methoxybenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the methoxy group is oxidized through an electron transfer process involving oxidizing agents.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromobutyl)-3-methoxybenzene: Similar structure but with the methoxy group at the third position.

    1-(3-Bromobutyl)-2-methoxybenzene: Similar structure but with the methoxy group at the second position.

    1-(3-Bromobutyl)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

1-(3-Bromobutyl)-4-methoxybenzene is unique due to the specific positioning of the bromobutyl and methoxy groups, which can influence its reactivity and applications in organic synthesis and material science.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-(3-bromobutyl)-4-methoxybenzene

InChI

InChI=1S/C11H15BrO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9H,3-4H2,1-2H3

InChI Key

JTRBKFKHLFWXOZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)Br

Origin of Product

United States

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